

# Application Notes and Protocols for Studying Metallo- $\beta$ -Lactamase Kinetics Using ZN148

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## Compound of Interest

Compound Name: ZN148

Cat. No.: B15605679

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Metallo- $\beta$ -lactamases (MBLs) are a critical threat to the efficacy of  $\beta$ -lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria.[1][2][3] Unlike serine- $\beta$ -lactamases, MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the  $\beta$ -lactam ring, rendering the antibiotic ineffective.[3] The development of potent and specific MBL inhibitors is a crucial strategy to combat this resistance mechanism.

**ZN148** is a promising synthetic, modular MBL inhibitor that functions through zinc chelation.[1][2] Biochemical analyses have demonstrated that **ZN148** exhibits time-dependent inhibition of MBLs, removing zinc ions from the active site and suggesting a potentially irreversible mechanism of action.[1][2] This compound has been shown to restore the in vitro and in vivo efficacy of carbapenems, such as meropenem, against a broad range of MBL-producing clinical isolates.[1][2]

These application notes provide detailed protocols for utilizing **ZN148** as a tool to study the kinetics and inhibition of MBLs, offering valuable insights for researchers in the fields of antimicrobial resistance and drug development.

## Data Presentation

**Table 1: In Vitro Inactivation Kinetics of ZN148 against Metallo- $\beta$ -Lactamases**

Metallo- $\beta$ -Lactamase	$k_{\text{inact}}/K_I$ (min <sup>-1</sup> mM <sup>-1</sup> )
VIM-2	6.6
NDM-1	0.19

Data sourced from biochemical assays demonstrating the time-dependent inhibition of MBLs by ZN148.[\[2\]](#)

**Table 2: Meropenem MIC Values in the Presence and Absence of ZN148**

Organism Type	Meropenem MIC <sub>90</sub> (mg/L)	Meropenem + ZN148 (50 $\mu$ M) MIC <sub>90</sub> (mg/L)
MBL-producing Enterobacterales	$\geq 64$	0.5

Data from a study on a large international collection of MBL-producing clinical Enterobacterales strains.[\[2\]](#)

## Experimental Protocols

### Determination of Time-Dependent Inhibition Kinetics of MBLs by ZN148

This protocol outlines the procedure to determine the inactivation rate constant ( $k_{\text{inact}}$ ) and the inhibitor concentration that leads to half-maximum inactivation ( $K_I$ ) for **ZN148** against a purified MBL, such as VIM-2 or NDM-1.

Materials:

- Purified MBL enzyme (e.g., VIM-2, NDM-1)

- **ZN148** stock solution (in DMSO or appropriate buffer)
- Nitrocefin stock solution (a chromogenic  $\beta$ -lactamase substrate)[4][5][6]
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 490 nm

#### Procedure:

- Enzyme and Substrate Preparation:
  - Dilute the purified MBL enzyme in assay buffer to a final concentration suitable for the assay (e.g., 1-10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
  - Prepare a working solution of nitrocefin in the assay buffer. The final concentration in the assay should be at or near the Michaelis constant ( $K_m$ ) for the specific MBL to ensure sensitivity to inhibition.[7]
- Inhibitor Preparation:
  - Prepare a series of dilutions of the **ZN148** stock solution in the assay buffer to achieve a range of final concentrations in the assay. The concentration range should bracket the expected  $K_i$  value.
- Assay Protocol:
  - To the wells of a 96-well plate, add the MBL enzyme solution.
  - Add the different concentrations of **ZN148** to the respective wells. Include a control well with no inhibitor.
  - Pre-incubate the enzyme and inhibitor mixtures for various time points (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

- Initiate the reaction by adding the nitrocefin working solution to all wells.
- Immediately begin monitoring the change in absorbance at 490 nm over time using a spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
- Data Analysis:
  - For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate of nitrocefin hydrolysis) from the linear portion of the absorbance versus time plot.
  - Plot the natural logarithm of the remaining enzyme activity (or initial velocity) against the pre-incubation time for each **ZN148** concentration. The slope of this plot will give the observed inactivation rate constant ( $k_{obs}$ ).
  - Plot the  $k_{obs}$  values against the corresponding **ZN148** concentrations.
  - Fit the data to the following equation to determine  $k_{inact}$  and  $K_I$ :  $k_{obs} = (k_{inact} * [I]) / (K_I + [I])$  where  $[I]$  is the inhibitor concentration.
  - The second-order rate constant,  $k_{inact}/K_I$ , represents the efficiency of enzyme inactivation.

## Analysis of Zinc Removal from MBLs by ZN148 using ICP-MS

This protocol describes how to quantify the amount of zinc removed from an MBL by **ZN148** using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

- Purified MBL enzyme (e.g., VIM-2, NDM-1) in a zinc-depleted buffer (e.g., Chelex-treated HEPES)
- **ZN148** stock solution
- Zinc-depleted buffer (e.g., 50 mM HEPES, pH 7.5, treated with Chelex resin)

- Centrifugal filter units (with a molecular weight cutoff appropriate to retain the MBL)
- High-purity nitric acid (for sample digestion)
- ICP-MS instrument

#### Procedure:

- Sample Preparation:
  - Prepare a solution of the purified MBL in zinc-depleted buffer. The protein concentration should be accurately determined.
  - Incubate the MBL solution with a molar excess of **ZN148** (e.g., 5-10 fold molar excess) for a defined period (e.g., 1-2 hours) at a controlled temperature.
  - As a control, prepare an identical MBL solution without **ZN148**.
  - Separate the MBL from the unbound **ZN148** and removed zinc ions using a centrifugal filter unit. Wash the retained MBL several times with zinc-depleted buffer to ensure complete removal of unbound components.
  - Collect the final, washed MBL sample.
- Sample Digestion:
  - Accurately measure the volume of the MBL samples (both treated and control).
  - Digest the protein samples by adding high-purity nitric acid and heating according to standard protocols for protein digestion for ICP-MS analysis. This step is crucial to liberate the zinc ions from the protein for accurate measurement.
- ICP-MS Analysis:
  - Prepare a series of zinc standards of known concentrations to generate a calibration curve.

- Analyze the digested MBL samples and the zinc standards using an ICP-MS instrument to determine the concentration of zinc in each sample.
- Data Analysis:
  - Using the calibration curve, determine the zinc concentration in the **ZN148**-treated and control MBL samples.
  - Calculate the molar ratio of zinc to protein for both the control and the **ZN148**-treated samples.
  - The difference in the zinc-to-protein molar ratio between the control and the treated sample represents the amount of zinc removed by **ZN148**.

## Determination of Meropenem MIC in Combination with ZN148

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the minimum inhibitory concentration (MIC) of meropenem in combination with a fixed concentration of **ZN148** against MBL-producing bacterial strains.[\[2\]](#)[\[8\]](#)  
[\[9\]](#)

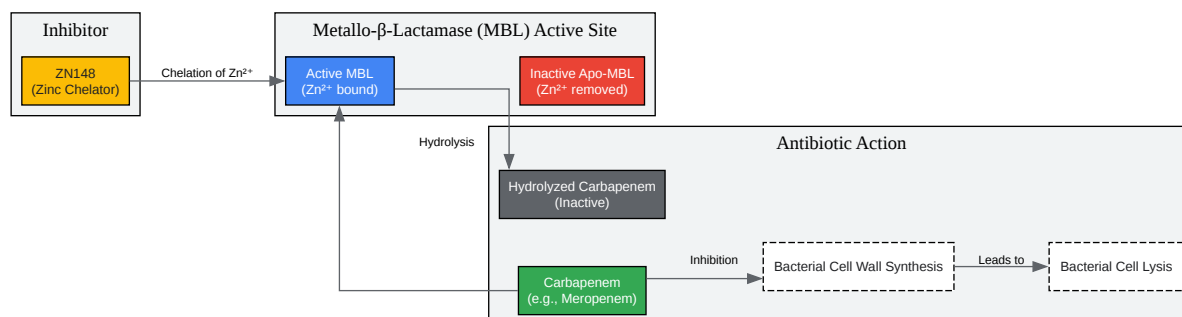
### Materials:

- MBL-producing bacterial strains (e.g., clinical isolates of *E. coli*, *K. pneumoniae*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Meropenem stock solution
- **ZN148** stock solution
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

### Procedure:

- Preparation of Reagents:
  - Prepare a working solution of **ZN148** in CAMHB to achieve a final concentration of 50 µM in all wells of the microtiter plate.[\[2\]](#)
  - Prepare a series of two-fold serial dilutions of meropenem in CAMHB containing 50 µM **ZN148**. The concentration range should be appropriate to determine the MIC (e.g., from 128 µg/mL down to 0.06 µg/mL).
  - As a control, prepare a parallel set of meropenem dilutions in CAMHB without **ZN148**.
- Inoculum Preparation:
  - From a fresh culture of the test organism, prepare a bacterial suspension in sterile saline or CAMHB equivalent to a 0.5 McFarland standard.
  - Dilute this suspension to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Assay Protocol:
  - Dispense the meropenem-**ZN148** and meropenem-only solutions into the wells of the 96-well plates.
  - Inoculate each well with the standardized bacterial suspension.
  - Include a growth control well (bacteria in CAMHB with 50 µM **ZN148** but no meropenem) and a sterility control well (uninoculated CAMHB with 50 µM **ZN148**).
  - Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- MIC Determination:
  - After incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible growth.
  - Compare the MIC of meropenem in the presence of **ZN148** to the MIC of meropenem alone to determine the fold-reduction in MIC and the synergistic effect of **ZN148**.

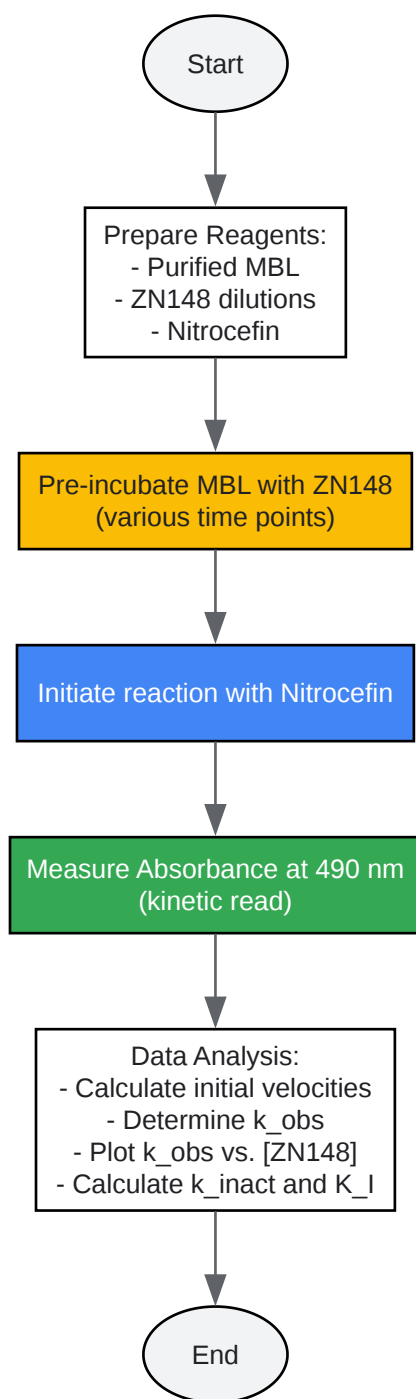
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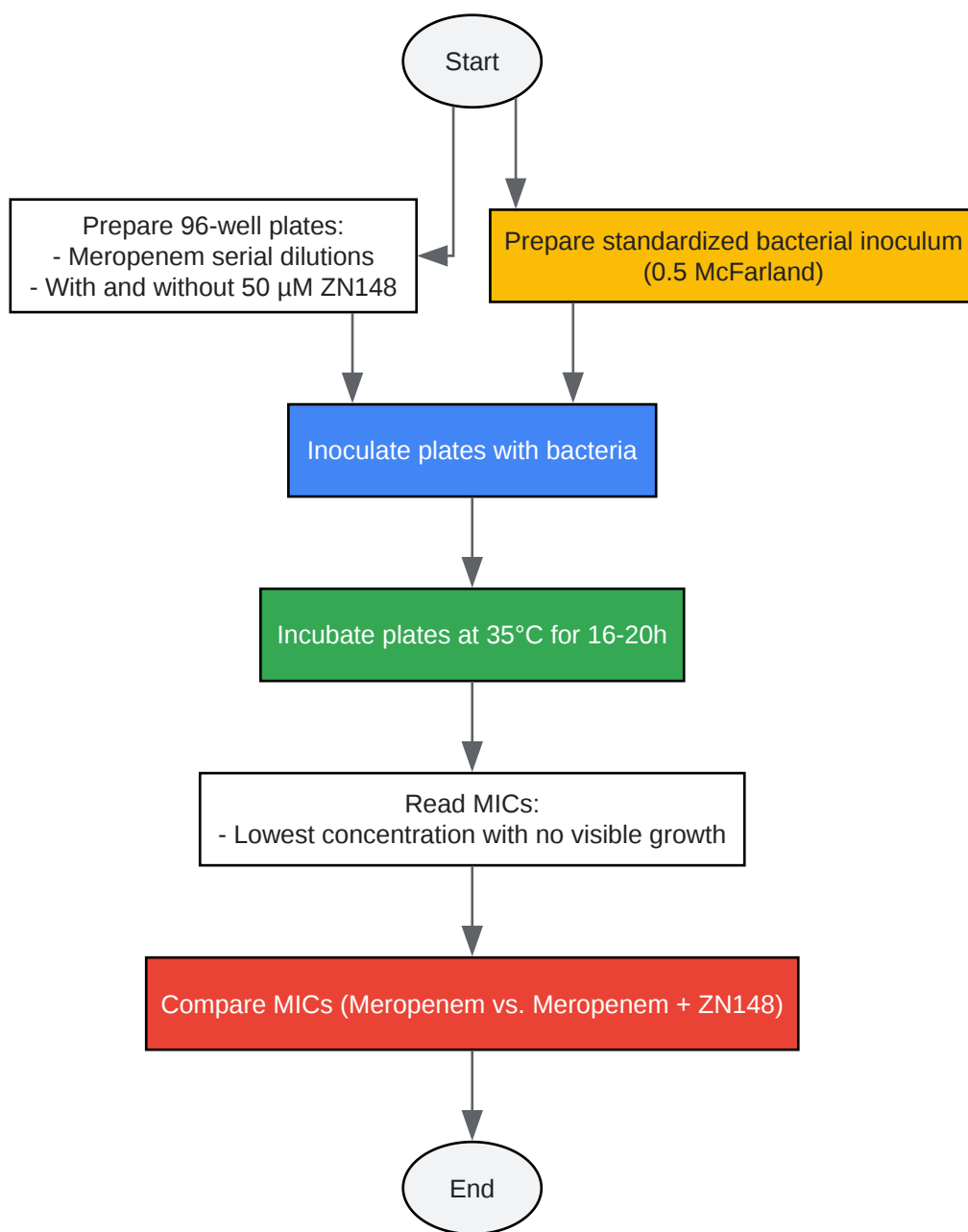
Caption: Mechanism of **ZN148**-mediated MBL inhibition and restoration of carbapenem activity.





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Caption: Experimental workflow for determining the time-dependent inhibition kinetics of MBLs by **ZN148**.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of meropenem with **ZN148**.

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## References

- 1. ZN148 Is a Modular Synthetic Metallo- $\beta$ -Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZN148 Is a Modular Synthetic Metallo- $\beta$ -Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategy for Targeting Metallo- $\beta$ -Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nitrocefin.com [nitrocefin.com]
- 6. Modeling the Transient Kinetics of the L1 Metallo- $\beta$ -Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
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